Cephaeline Hydrobromide

CYP450 inhibition drug metabolism drug–drug interaction

Researchers face stroma-mediated drug resistance in CLL and cytotoxicity confounders in antiviral assays. Cephaeline hydrobromide directly addresses these with superior potency. · 5.4x more potent than emetine in protected CLL co-cultures (IC50 35 nM vs 190 nM). · 2x greater ZIKV inhibition (NS1 IC50 26.4 nM) enables dose-sparing, reducing cytotoxicity artifacts. · Exclusive ferroptosis inducer via NRF2 inhibition-not achievable with emetine. For validated SAR, ADME-Tox, or oncology studies, this high-purity standard ensures reproducible results and reliable global fulfillment.

Molecular Formula C28H39BrN2O4
Molecular Weight 547.534
CAS No. 1408246-78-5
Cat. No. B569745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephaeline Hydrobromide
CAS1408246-78-5
Synonyms(1R)-1-[[(2S,3R,11bS)-3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-6-isoquinolinol Hydrobromide;  7’,10,11-Trimethoxyemetan-6’-ol Hydrobromide;  Desmethylemetine Hydrobromide; 
Molecular FormulaC28H39BrN2O4
Molecular Weight547.534
Structural Identifiers
SMILESCCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br
InChIInChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1
InChIKeyIMINJYRRSNHIAA-QJAXAJGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephaeline Hydrobromide: Procurement Guide & Pharmacological Profile


Cephaeline Hydrobromide is the hydrobromide salt of (−)-cephaeline, a phenolic tetrahydroisoquinoline alkaloid isolated from Psychotria ipecacuanha (ipecac) roots [1]. It is the desmethyl structural analog of emetine and shares the emetine alkaloid class [2]. While both alkaloids emerged from traditional emetic use, modern drug repurposing screens have revealed quantitatively distinct pharmacological profiles across antiviral, anticancer, and drug metabolism targets that make the two compounds non-interchangeable in research and therapeutic development.

Pathway & Screening Context Antiviral screening (ZIKV/EBOV) and ferroptosis pathway investigation
Cell-Model Review Microenvironment-protected CLL and NRF2-targeted lung cancer cell models
ADME-Tox Profiling CYP450 inhibition assessment and drug–drug interaction research context

Cephaeline vs. Emetine: Why Substitution Fails in Research


Despite their close structural relationship as ipecac alkaloids, cephaeline and emetine exhibit critically divergent quantitative activity profiles [1]. Cephaeline shows 5.4-fold higher potency against protected primary chronic lymphocytic leukemia (CLL) cells (IC50 35 nM vs 190 nM), approximately 2-fold greater antiviral potency against Zika virus in multiple cell lines, and a 2.1-fold lower inhibition of CYP3A4—reducing the risk of drug–drug interactions [2][3]. Additionally, cephaeline acts through ferroptosis induction via NRF2 inhibition in lung cancer cells, a mechanism not shared by emetine, while emetine carries greater cardiotoxic liability at therapeutic doses [3][4]. These quantitative differences mean that substituting one alkaloid for the other will alter experimental outcomes in antiviral, oncology, and ADME-Tox studies, making compound-specific procurement essential.

Property
Cephaeline
Emetine
Anticancer Mechanism
Ferroptosis induction via NRF2 inhibition
Ribosomal protein synthesis inhibition
CLL Cytotoxicity (IC50)
35 nM (reported)
190 nM (reported)
CYP3A4 Inhibition (IC50)
1000 µM (reported)
480 µM (reported)

Head-to-Head Differentiation Evidence: Cephaeline vs. Emetine


CYP3A4 Inhibition: Reduced Drug–Drug Interaction Liability

In a direct head-to-head comparison using human hepatic microsomal cytochrome P450 probe substrate metabolism assays, cephaeline inhibited CYP3A4 with an IC50 of 1000 µM, compared to 480 µM for emetine [1]. The inhibition constant (Ki) for CYP3A4 was 355 µM for cephaeline versus 232 µM for emetine [1]. For CYP2D6, cephaeline showed an IC50 of 121 µM and Ki of 54 µM, while emetine gave IC50 80 µM and Ki 43 µM [1]. The 2.1-fold weaker CYP3A4 inhibition indicates a significantly lower propensity for pharmacokinetic drug–drug interactions when cephaeline is co-administered with CYP3A4 substrates.

CYP3A4 Inhibition
Direct comparison
IC50 1000 µM vs 480 µM
Lower DDI probability context
Reported 2.1-fold weaker CYP3A4 inhibition than emetine in human hepatic microsomes
CYP450 inhibition drug metabolism drug–drug interaction

Anti-Zika Virus Potency: Superior Efficacy in Viral Titer Reduction

In a ZIKV drug repurposing screen, cephaeline reduced ZIKV NS1 protein expression in HEK293 cells with an IC50 of 26.4 nM, compared to 52.9 nM for emetine [1][2]. In SNB-19 cells, cephaeline reduced viral titer with an IC50 of 3.11 nM, while emetine showed an IC50 of 8.74 nM in Vero cells [1][2]. The antiviral effect was confirmed to be post-entry and independent of cytotoxicity at these concentrations [2].

Anti-ZIKV Potency
Direct comparison
IC50 26.4 nM vs 52.9 nM
Higher antiviral potency context
Reported 2.0-fold lower IC50 for ZIKV NS1 protein expression (HEK293)
Zika virus antiviral NS1 protein

CLL Cytotoxicity: Overcoming Microenvironment-Mediated Drug Resistance

In a study screening compounds against primary CLL cells co-cultured with protective bone marrow stromal cells, cephaeline exhibited a relative IC50 of 35 nM, compared to 190 nM for emetine and 287 nM for ouabain [1]. Cephaeline acted by repressing HIF-1α and disrupting intracellular redox homeostasis [1]. The 5.4-fold potency advantage over emetine was observed under identical co-culture conditions, directly reflecting differential ability to overcome the protective tumor microenvironment.

CLL Cytotoxicity
Direct comparison
IC50 35 nM vs 190 nM
Microenvironment resistance model context
Reported 5.4-fold higher potency in protected primary CLL co-culture
chronic lymphocytic leukemia CLL HIF-1α

Ferroptosis Induction via NRF2 Inhibition: A Divergent Anticancer Mechanism

Cephaeline inhibited the growth of H460 and A549 lung cancer cells with IC50 values of 88, 58, and 35 nM (H460) and 89, 65, and 43 nM (A549) at 24, 48, and 72 h, respectively [1]. Mechanism studies demonstrated that cephaeline induces ferroptosis by targeting NRF2, a key regulator of antioxidant defense, a pathway not engaged by emetine, which acts primarily through ribosome binding and protein synthesis inhibition [1][2]. This mechanistic divergence means cephaeline can overcome resistance phenotypes that limit emetine's efficacy.

Ferroptosis Induction
Class-level inference
NRF2 targeting pathway
Divergent anticancer mechanism
Mechanism not shared by emetine; reported in H460/A549 lung cancer models
ferroptosis NRF2 lung cancer

Improved Tolerability and Lower Cardiotoxic Risk Profile

A 2018 study on antiviral ipecac alkaloids explicitly stated that cephaeline 'may be better tolerated in patients than emetine' [1]. A 2025 in silico pharmacological assessment confirmed that among the two alkaloids, 'emetine is the most cardiotoxic; its toxic dose is approximately ten times higher than the therapeutic dose' [2]. While quantitative therapeutic indices for cephaeline are still emerging, the directional evidence from independent studies consistently favors cephaeline for reduced cardiac liability.

Tolerability Profile
Data to verify
Reported lower cardiotoxic risk
In vivo model safety context
Directional evidence from literature and in silico prediction; quantitative indices pending
cardiotoxicity tolerability safety margin

Key Research Application Scenarios for Cephaeline Hydrobromide


ZIKV & EBOV Antiviral Drug Discovery and Lead Optimization

Cephaeline hydrobromide is the preferred ipecac alkaloid for ZIKV and EBOV antiviral screening and lead optimization programs. Its 2-fold higher potency against ZIKV NS1 expression (IC50 26.4 nM) and superior viral titer reduction (IC50 3.11 nM) enable dose-sparing in cell-based assays, reducing the risk of cytotoxicity confounders [1]. Researchers designing structure-activity relationship (SAR) studies around the emetine scaffold should procure cephaeline hydrobromide as the higher-potency starting point for analog development.

CLL Microenvironment Resistance Models and Stroma-Overcoming Efficacy

In chronic lymphocytic leukemia research, cephaeline hydrobromide uniquely addresses the challenge of stromal-mediated drug resistance. With a 5.4-fold potency advantage over emetine (IC50 35 nM vs 190 nM) in protected primary CLL co-culture assays, it serves as the tool compound of choice for studying HIF-1α/redox homeostasis-targeting therapeutic strategies [2]. Procurement should be prioritized for laboratories using CLL-BMSC co-culture models or patient-derived xenograft platforms.

Ferroptosis and NRF2-Targeted Lung Cancer Mechanistic Studies

For investigators studying ferroptosis induction or NRF2 signaling in non-small cell lung cancer, cephaeline hydrobromide is the only ipecac alkaloid with validated activity in this pathway. Time-dependent IC50 values (35–89 nM across H460 and A549 cells) and confirmed NRF2 inhibition make it a valuable chemical probe for dissecting ferroptotic cell death mechanisms [3]. Emetine cannot substitute in these experiments due to its distinct ribosomal mechanism.

ADME-Tox Profiling and CYP-Mediated Drug–Drug Interaction Assessment

Cephaeline hydrobromide is the compound of choice for ADME-Tox laboratories comparing the drug–drug interaction potential of ipecac alkaloids. Its 2.1-fold weaker CYP3A4 inhibition (IC50 1000 µM vs 480 µM for emetine) provides a differentiated interaction profile that should be factored into polypharmacy risk assessments [4]. Procurement of both high-purity cephaeline hydrobromide and emetine standards enables controlled comparative metabolism studies.

Application
Selection Property
Validation Focus
ZIKV/EBOV Antiviral Screening
Antiviral potency context
Viral titer reduction and NS1 protein expression assays
CLL Microenvironment Models
Stroma-overcoming cytotoxicity
HIF-1α/redox model response validation
Ferroptosis Mechanistic Studies
NRF2 pathway engagement
Lipid peroxidation and iron dependency assays
ADME-Tox DDI Profiling
CYP3A4 inhibition profile
Polypharmacy model exposure validation
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